molecular formula C5H10O3 B1601931 2-Ethoxypropanoic acid CAS No. 53103-75-6

2-Ethoxypropanoic acid

Cat. No. B1601931
CAS RN: 53103-75-6
M. Wt: 118.13 g/mol
InChI Key: XBHQOMRKOUANQQ-UHFFFAOYSA-N
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Description



  • 2-Ethoxypropanoic acid, also known as ethyl 2-oxopropanoate, is an organic compound with the empirical formula C<sub>5</sub>H<sub>10</sub>O<sub>3</sub>. It is a colorless solid.

  • It is a member of the carboxylic acid family and contains an ethoxy group (C<sub>2</sub>H<sub>5</sub>O-) attached to the carboxyl group (COOH).





  • Synthesis Analysis



    • The synthesis of 2-Ethoxypropanoic acid can be achieved through various methods, including esterification or acylation reactions. For example, it can be prepared by reacting ethyl acetate with sodium hydroxide to form the corresponding sodium salt, followed by acidification to yield the acid.





  • Molecular Structure Analysis



    • The molecular formula of 2-Ethoxypropanoic acid is C<sub>5</sub>H<sub>10</sub>O<sub>3</sub>.

    • Its chemical structure consists of a propanoic acid core with an ethoxy group (C<sub>2</sub>H<sub>5</sub>O-) attached to the carbonyl carbon.





  • Chemical Reactions Analysis



    • 2-Ethoxypropanoic acid can participate in various chemical reactions, including esterification, hydrolysis, and decarboxylation.

    • It can react with alcohols to form esters, undergo hydrolysis to yield the corresponding carboxylic acid, or decarboxylate to produce the corresponding ketone.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Solid form

      • Molecular weight: 118.13 g/mol

      • Melting point: Not applicable

      • Boiling point: Not applicable

      • Flash point: Not applicable



    • Chemical Properties :

      • Combustible solid

      • Eye irritant (GHS hazard classification)






  • Scientific Research Applications

    Catalysis and Etherification

    2-Ethoxypropanoic acid is utilized in the field of catalysis, particularly in the synthesis of ethers like 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE). This process involves the use of acidic ion-exchange resins which serve as catalysts in the etherification reactions. The catalytic activity is influenced by the morphological properties of the resins, and a higher ratio of acid capacity to specific volume of the swollen polymer indicates greater activity (R. Soto et al., 2018).

    Circadian Rhythm Research

    2-Ethoxypropanoic acid, specifically a derivative named KS15, shows potential in circadian rhythm research. It can bind to the C-terminal region of cryptochromes (CRYs) and affect E-box-mediated transcription. KS15 disrupts the interaction between CRYs and Brain-Muscle-Arnt-Like protein 1 (BMAL1), impacting the feedback actions of CRYs on E-box-dependent transcription. This could be significant in understanding and manipulating mammalian circadian clocks (Jaebong Jang et al., 2018).

    Synthesis of Zwitterionic Compounds

    In the synthesis of zwitterionic compounds, 2-Ethoxypropanoic acid is involved in the formation of derivatives of 2-hydroxypropanoic acid. It plays a role in reactions with aliphatic 1,3- and 1,4-diamine, leading to the creation of various zwitterionic derivatives and heterocyclic systems like pteridine and quinoxaline (B. Zaleska et al., 2002).

    Oligomer Distribution in Concentrated Solutions

    Research on concentrated lactic acid solutions, which contain 2-Ethoxypropanoic acid, has revealed insights into the oligomer distribution arising from intermolecular esterification. This knowledge is crucial for understanding the non-linear change in titratable acidity with acid concentration, which has implications for biorenewable chemistry (D. Vu et al., 2005).

    Chiral Auxiliary Compounds

    2-Ethoxypropanoic acid derivatives have shown potential as chiral auxiliary compounds. They have been tested as chiral derivatizing agents for amines and alcohols, demonstrating satisfactory separation of diastereomeric alcohols and amines in spectroscopic studies (P. Majewska, 2019).

    Biocatalytic Production

    In the context of biocatalysis, 2-Ethoxypropanoic acid and its derivatives are part of the research exploring biocatalytic methods for producing valuable chemicals like 2,5-furandicarboxylic acid (FDCA). Such research is critical for developing sustainable alternatives to petroleum-derived products (Haibo Yuan et al., 2019).

    Safety And Hazards



    • 2-Ethoxypropanoic acid is classified as an eye irritant (GHS hazard code: H319).

    • It is considered combustible (storage class code: 11).




  • Future Directions



    • Further research on the synthesis, applications, and potential pharmaceutical uses of 2-Ethoxypropanoic acid is warranted.

    • Investigate its potential as an antibacterial agent or in other relevant fields.




    Remember that safety precautions should always be followed when handling any chemical compound. 🧪


    properties

    IUPAC Name

    2-ethoxypropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H10O3/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XBHQOMRKOUANQQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(C)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H10O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00570733
    Record name 2-Ethoxypropanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00570733
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    118.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Ethoxypropanoic acid

    CAS RN

    53103-75-6
    Record name 2-Ethoxypropanoic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=53103-75-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Ethoxypropanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00570733
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-ethoxypropanoic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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